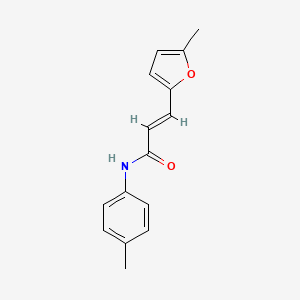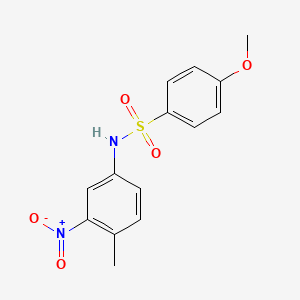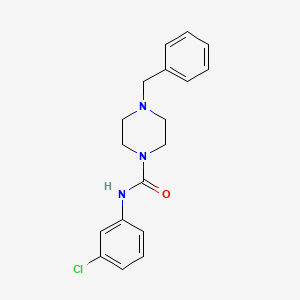![molecular formula C20H18ClNO2 B5830467 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol, also known as C16, is a synthetic compound that has been studied for its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising area of research for drug development.
Mechanism of Action
The mechanism of action of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to inhibit the activity of the protein kinase C (PKC) family, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of AKT and PKC activity, and the protection of neurons from oxidative stress. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in lab experiments include its synthetic nature, which allows for precise control over the purity and concentration of the compound. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to have low toxicity, making it a safe candidate for further research. However, the limitations of using 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in lab experiments include the need for further optimization of the synthesis method to increase yield and purity, as well as the need for further research to fully understand the mechanism of action of this compound.
Future Directions
There are several future directions for research on 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol, including the optimization of the synthesis method to increase yield and purity, the identification of the specific signaling pathways targeted by this compound, and the development of more potent derivatives of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol. Additionally, further research is needed to determine the efficacy of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in animal models of various diseases, as well as the potential side effects of this compound. Overall, the potential therapeutic applications of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol make it a promising area of research for drug development.
Synthesis Methods
The synthesis of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol involves several steps, including the reaction of 2-chlorobenzyl alcohol with 3-hydroxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with 4-aminophenol to yield the final product, 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol. The synthesis of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been optimized to increase yield and purity, making it a viable candidate for further research.
Scientific Research Applications
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been studied for its potential use as a neuroprotective agent, with promising results in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c21-20-7-2-1-5-16(20)14-24-19-6-3-4-15(12-19)13-22-17-8-10-18(23)11-9-17/h1-12,22-23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFNIRWYVHJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNC3=CC=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)


![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)

![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)